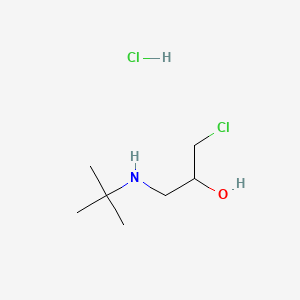

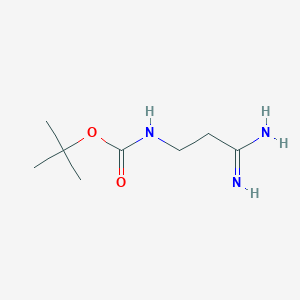

Tert-butyl (3-amino-3-iminopropyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (3-amino-3-iminopropyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. Its derivatives and related compounds have been extensively studied due to their utility in asymmetric synthesis, preparation of optically active amines, and as intermediates in the synthesis of natural products with cytotoxic activity against human carcinoma cell lines .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions starting from readily available starting materials. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used to synthesize a wide range of highly enantioenriched amines . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a series of steps including esterification, protection, reduction, and Corey-Fuchs reaction, achieving an overall yield of 30-41% . Additionally, tert-butyl carbamate derivatives have been synthesized via a one-step continuous flow synthesis, demonstrating the versatility and efficiency of modern synthetic methods .

Molecular Structure Analysis

The molecular structure of tert-butyl (3-amino-3-iminopropyl)carbamate and its derivatives is characterized by the presence of tert-butyl groups, which can influence the reactivity and steric properties of the molecule. For example, the tert-butyl group in N-tert-butanesulfinyl imines serves as a chiral directing group and activates the imines for the addition of nucleophiles . The steric effects of tert-butyl groups have also been explored in the synthesis of tert-butyl-substituted carbazoles, where the reactivity of the NH group was characterized by several chemical reactions .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. The N-tert-butanesulfinyl imines are activated for the addition of different classes of nucleophiles and can be cleaved by acid treatment after nucleophilic addition . The C-H amination reaction catalyzed by dirhodium(II) is another example, leading to the formation of oxazolidinones from tert-butyl carbamate derivatives . Furthermore, the synthesis of tert-butyl carbamate derivatives has been achieved through reactions such as acylation, nucleophilic substitution, and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (3-amino-3-iminopropyl)carbamate derivatives are influenced by the tert-butyl group and the functional groups present in the molecule. These properties are crucial for the compound's reactivity and its application in synthesis. For example, the tert-butyl group can provide steric hindrance, which is beneficial in asymmetric synthesis and can affect the solubility and stability of the compound . The presence of amino and carbamate groups also plays a significant role in the compound's reactivity and its ability to form various chemical bonds and interactions.

科学的研究の応用

Photocatalyzed Amination in Organic Synthesis Tert-butyl (3-amino-3-iminopropyl)carbamate has been identified as a versatile amidyl-radical precursor in photocatalyzed amination of o-hydroxyarylenaminones. This method facilitates the construction of 3-aminochromones under mild conditions, subsequently utilized to synthesize diverse amino pyrimidines, significantly broadening the scope of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Synthesis of Chiral Amino Carbonyl Compounds The compound has been used in the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate through asymmetric Mannich reactions. This process is crucial for producing chiral amino carbonyl compounds, highlighting its importance in asymmetric synthesis and chirality control in chemical compounds (Yang et al., 2009).

Intermediate in Biological Compounds The tert-butyl (3-amino-3-iminopropyl)carbamate framework is a significant intermediate in synthesizing various biologically active compounds. A noteworthy example includes its role in the rapid synthesis of omisertinib (AZD9291), a significant breakthrough in targeted cancer therapies (Zhao et al., 2017).

Diels-Alder Reaction and Synthesis of Protected Amines Additionally, this chemical has been utilized in the preparation and Diels-Alder reaction of 2-Amido Substituted Furans and the mild, efficient synthesis of Boc-protected amines via one-pot Curtius rearrangement. These methods are instrumental in synthesizing complex organic molecules and protecting groups in peptide synthesis, respectively (Padwa et al., 2003); (Lebel & Leogane, 2005).

Safety And Hazards

Tert-butyl (3-amino-3-iminopropyl)carbamate should not be released into the environment . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

将来の方向性

特性

IUPAC Name |

tert-butyl N-(3-amino-3-iminopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h4-5H2,1-3H3,(H3,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICJHJDLTXMUOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507810 |

Source

|

| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-amino-3-iminopropyl)carbamate | |

CAS RN |

77172-36-2 |

Source

|

| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。